molecular formula C15H20O4 B12674238 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (E,Z)- CAS No. 14674-85-2

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (E,Z)-

Cat. No.: B12674238
CAS No.: 14674-85-2
M. Wt: 264.32 g/mol
InChI Key: JLIDBLDQVAYHNE-ZZWPSLBBSA-N
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Description

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (E,Z)- is a complex organic compound known for its unique structure and properties. This compound features a conjugated diene system and a cyclohexenone ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (E,Z)- typically involves multiple steps, including the formation of the conjugated diene system and the cyclohexenone ring. Common synthetic routes may include:

    Aldol Condensation: This reaction can be used to form the conjugated diene system.

    Cyclization: Formation of the cyclohexenone ring through intramolecular reactions.

    Hydroxylation: Introduction of the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (E,Z)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the conjugated diene system to form saturated compounds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (E,Z)- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying conjugated diene systems and cyclohexenone chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (E,Z)- involves its interaction with molecular targets and pathways. The compound’s conjugated diene system and hydroxyl group play crucial roles in its reactivity and interactions. Specific pathways may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors to modulate biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentadienoic acid derivatives: Compounds with similar conjugated diene systems.

    Cyclohexenone derivatives: Compounds with similar cyclohexenone rings.

Uniqueness

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (E,Z)- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

14674-85-2

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(2E,4Z)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5-,10-7+

InChI Key

JLIDBLDQVAYHNE-ZZWPSLBBSA-N

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C\C(=C\C(=O)O)\C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

Origin of Product

United States

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